molecular formula C25H17NO5 B2642915 (Z)-4-(2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetyl)benzonitrile CAS No. 847856-97-7

(Z)-4-(2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetyl)benzonitrile

Cat. No.: B2642915
CAS No.: 847856-97-7
M. Wt: 411.413
InChI Key: JEQDPUCDQXQSEE-MSXFZWOLSA-N
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Description

(Z)-4-(2-((2-(2-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetyl)benzonitrile is a synthetic benzofuranone derivative offered for research purposes. This compound features a complex structure that includes a benzylidene-benzofuranone core, a motif present in compounds with documented research interest. For instance, structurally related (Z)-benzylidene-benzofuranone compounds have been investigated in various biochemical contexts . The specific integration of a benzonitrile group and an ether-acetyl linker in this molecule may modulate its properties and interactions with biological targets, making it a candidate for exploration in areas such as medicinal chemistry and drug discovery. Compounds with similar fused heterocyclic architectures have been studied for their potential effects on metabolic pathways . Researchers can utilize this chemical as a building block or a key intermediate for further chemical synthesis, or as a pharmacological probe to investigate signaling pathways. This product is intended for laboratory research by qualified personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17NO5/c1-29-22-5-3-2-4-18(22)12-24-25(28)20-11-10-19(13-23(20)31-24)30-15-21(27)17-8-6-16(14-26)7-9-17/h2-13H,15H2,1H3/b24-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQDPUCDQXQSEE-MSXFZWOLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetyl)benzonitrile is a complex organic compound with significant potential for biological activity. This compound features a unique structural arrangement that includes a benzofuran core, a methoxybenzylidene moiety, and an acetyl group. Its intricate design suggests possible applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

Chemical Structure and Properties

The molecular formula of (Z)-4-(2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetyl)benzonitrile is C25H20O6C_{25}H_{20}O_6. The structure can be broken down as follows:

  • Benzofuran Core : Provides a framework for biological activity.
  • Methoxybenzylidene Group : Enhances lipophilicity and potential interaction with biological targets.
  • Acetyl Group : May influence the compound's reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds related to (Z)-4-(2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetyl)benzonitrile exhibit promising anticancer properties. For instance, studies have shown that similar benzofuran derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

A study conducted on a related compound demonstrated cytotoxic effects against A549 (lung cancer) and HepG2 (liver cancer) cell lines, showing increased cell viability at lower concentrations while exhibiting significant toxicity at higher doses .

Anti-inflammatory Effects

The compound's structural similarity to known anti-inflammatory agents suggests it may also possess anti-inflammatory properties. Research on benzofuran derivatives has indicated their effectiveness in reducing inflammation markers in vitro. These compounds may inhibit the production of pro-inflammatory cytokines through the modulation of signaling pathways such as NF-kB and MAPK.

Antimicrobial Activity

Preliminary studies suggest that (Z)-4-(2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetyl)benzonitrile could exhibit antimicrobial activity against various bacterial strains. This potential is based on the presence of functional groups that enhance interaction with microbial membranes, leading to bactericidal effects. For example, related compounds have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus.

The biological activity of (Z)-4-(2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetyl)benzonitrile is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammation.
  • Signal Transduction Modulation : It may interfere with signaling pathways that regulate cell survival and proliferation.
  • Interaction with Cellular Targets : The unique structure allows for potential binding interactions with receptors or other cellular targets, influencing cellular responses.

Cytotoxicity Studies

A series of cytotoxicity assays were performed using various concentrations of related benzofuran derivatives. The results indicated varying degrees of cytotoxicity across different cell lines:

CompoundConcentration (µM)A549 Cell Viability (%)HepG2 Cell Viability (%)
A1009288
B2006873
C509697

Table 1: Cytotoxicity of Benzofuran Derivatives

Antimicrobial Efficacy

In antimicrobial assays, related compounds were tested against a panel of bacterial strains:

StrainMinimum Inhibitory Concentration (MIC µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa25

Table 2: Antimicrobial Activity of Related Compounds

Comparison with Similar Compounds

Structural Analogues with Benzofuran-Heterocyclic Hybrids

(a) Thiazolo-Pyrimidine Derivatives (Compounds 11a, 11b, and 12)
  • Compound 11a: (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Key Features: Trimethylbenzylidene group, thiazolo-pyrimidine ring, and cyano substituent. Properties: Melting point (243–246°C), molecular weight 386 g/mol (C₂₀H₁₀N₄O₃S), IR absorption at 2,219 cm⁻¹ (CN stretch) .
  • Compound 11b: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Key Features: 4-Cyanobenzylidene group; higher molecular weight (403 g/mol, C₂₂H₁₇N₃O₃S) due to the cyano substituent. Properties: Lower melting point (213–215°C) compared to 11a, suggesting reduced crystallinity from the planar cyano group .
  • Comparison with Target Compound: The target compound lacks the thiazolo-pyrimidine ring but shares the cyano group. The acetyloxy linkage in the target may enhance solubility compared to the rigid heterocyclic systems in 11a/b.
(b) Pyrimido-Quinazoline Derivative (Compound 12)
  • Structure : 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile
    • Properties : Melting point 268–269°C, molecular weight 318 g/mol (C₁₇H₁₀N₄O₃), IR absorption at 2,220 cm⁻¹ (CN stretch) .
  • Comparison : The quinazoline core in Compound 12 increases ring strain and melting point relative to the target compound’s benzofuran system.

Halogenated Benzofuran Derivatives

  • Example : Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound VI)
    • Key Features : Chlorine substituents at C4 and the acetyl group.
    • Properties : Halogenation increases molecular weight and lipophilicity (evident from IR and NMR shifts) .

Methoxybenzylidene-Containing Analogues

  • Example : (2Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate
    • Key Features : Dual methoxy groups on the benzylidene moiety and a methanesulfonate ester.
    • Properties : Increased solubility from methoxy groups but reduced bioavailability due to the polar sulfonate group .
  • Comparison : The target compound’s single methoxy group balances lipophilicity and solubility, while the benzonitrile may enhance binding affinity to biological targets.

Substituted Benzylidene Derivatives

  • Example : Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
    • Key Features : Bulky tert-butyl substituent on the benzylidene group.
    • Properties : High molecular weight (366.4 g/mol), XLogP3 = 5.2 (indicative of high lipophilicity) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (Z)-4-(2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetyl)benzonitrile?

  • Methodology : The compound can be synthesized via a Knoevenagel condensation reaction between 3-oxo-2,3-dihydrobenzofuran-6-yl derivatives and 2-methoxybenzaldehyde, followed by acetylation with 4-cyanobenzoyl chloride. Key intermediates should be purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized by 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity and stereochemistry .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

  • Methodology :

  • X-ray crystallography : Resolve the Z-configuration of the benzylidene group and confirm dihedral angles between the benzofuran and benzonitrile moieties .
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and nitrile groups (C≡N at ~2220 cm1^{-1}) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns to validate the molecular formula .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in fume hoods to minimize inhalation risks of volatile intermediates (e.g., acetyl chloride derivatives) .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. How can researchers assess the compound’s preliminary bioactivity in vitro?

  • Methodology :

  • Antioxidant assays : Use DPPH radical scavenging or FRAP assays at concentrations of 10–100 µM .
  • Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK-293) to evaluate IC50_{50} values .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the compound’s reactivity under varying catalytic conditions?

  • Methodology :

  • Kinetic profiling : Compare reaction rates using Pd/C vs. organocatalysts (e.g., proline derivatives) to identify rate-limiting steps .
  • DFT calculations : Model transition states to explain stereochemical outcomes (e.g., Z/E isomer ratios) under different solvent polarities .

Q. What strategies optimize crystallographic data acquisition for this compound’s polymorphs?

  • Methodology :

  • Crystal screening : Use solvent vapor diffusion with DMSO/EtOH mixtures to grow single crystals suitable for synchrotron X-ray diffraction .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O, π-π stacking) to correlate packing efficiency with solubility .

Q. How can researchers address discrepancies in bioactivity data across different assay platforms?

  • Methodology :

  • Cross-validation : Replicate assays (e.g., ROS inhibition in RAW 264.7 macrophages) using standardized positive controls (e.g., ascorbic acid) .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

Q. What computational approaches predict the compound’s structure-activity relationships (SAR) for drug discovery?

  • Methodology :

  • Molecular docking : Simulate binding affinities with target proteins (e.g., COX-2) using AutoDock Vina and compare with known inhibitors .
  • QSAR modeling : Corporate Hammett constants of substituents (e.g., methoxy vs. nitro groups) to optimize electronic effects on bioactivity .

Q. How can researchers validate synthetic purity when analytical standards are unavailable?

  • Methodology :

  • HPLC-DAD : Develop a gradient method (C18 column, acetonitrile/water) with UV detection at 254 nm to quantify impurities (<0.5%) .
  • NMR spiking : Add a known quantity of deuterated internal standard (e.g., DMSO-d6_6) to estimate residual solvents .

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